2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H5F3N2. It is known for its unique structure, which includes both a trifluoromethyl group and a nitrile group. This compound is used in various scientific research applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reagents used in this synthesis include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to its simplicity, high yield, and the availability of raw materials.
Chemical Reactions Analysis
2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Formation of Benzimidazoles: It serves as a starting material for the synthesis of benzimidazoles, which are potential candidates for treating breast cancer.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of various drugs, including nonsteroidal antiandrogens like bicalutamide.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: It is employed in the creation of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in the synthesis of benzimidazoles, the compound inhibits the growth of endothelial cells, which is crucial in cancer treatment . The trifluoromethyl group plays a significant role in enhancing the compound’s pharmacological activity by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound has a similar structure but lacks the fluorine atom at the 4-position.
4-Cyano-3-(trifluoromethyl)aniline: Another related compound used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYWUSUKRCULQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225355 | |
Record name | Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-22-7 | |
Record name | Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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